

4-Thiophen-2-ylphenol CAS number 29886-65-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Thiophen-2-ylphenol

Cat. No.: B1587297

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An In-Depth Technical Guide to **4-Thiophen-2-ylphenol** (CAS: 29886-65-5): A Keystone Scaffold for Drug Discovery

Introduction and Strategic Overview

4-Thiophen-2-ylphenol stands as a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and drug development. Comprising a phenol ring directly linked to a thiophene moiety, this molecule merges the structural alerts of two highly significant pharmacophores. Thiophene rings are frequently employed as bioisosteres for benzene rings, offering a similar size and aromaticity but with distinct electronic properties and metabolic profiles that can be strategically exploited to enhance potency, selectivity, or pharmacokinetic parameters.^{[1][2]} The phenolic hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor point for synthetic elaboration.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of **4-Thiophen-2-ylphenol**. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its characterization, and its strategic importance as a foundational scaffold for generating novel therapeutic agents. The information herein is designed to empower researchers to effectively utilize this valuable building block in their discovery programs.

Core Physicochemical & Structural Properties

The utility of **4-Thiophen-2-ylphenol** in a research context is fundamentally governed by its chemical and physical properties. A precise understanding of these characteristics is essential

for designing synthetic routes, developing analytical methods, and interpreting biological data.

Property	Value / Description	Source(s)
CAS Number	29886-65-5	[3][4][5][6]
IUPAC Name	4-(Thiophen-2-yl)phenol	[4]
Synonyms	4-(2-Thienyl)phenol, BM455	[4][7]
Molecular Formula	C ₁₀ H ₈ OS	[3][4][5]
Molecular Weight	176.23 g/mol	[3][5][6]
SMILES	<chem>OC1=CC=C(C2=CC=CS2)C=C1</chem>	[5]
Predicted pKa	9.47 ± 0.13	[8]
Appearance	Typically an off-white to yellow or brown solid.	N/A

The molecule's architecture features a planar, electron-rich thiophene ring coupled to a phenol system. The sulfur heteroatom in the thiophene ring influences the electronic distribution and can engage in specific interactions with protein targets, distinguishing it from a simple biphenyl structure. The acidic proton of the phenol group (predicted pKa ≈ 9.47) is a key site for receptor binding and a reactive center for derivatization.[8]

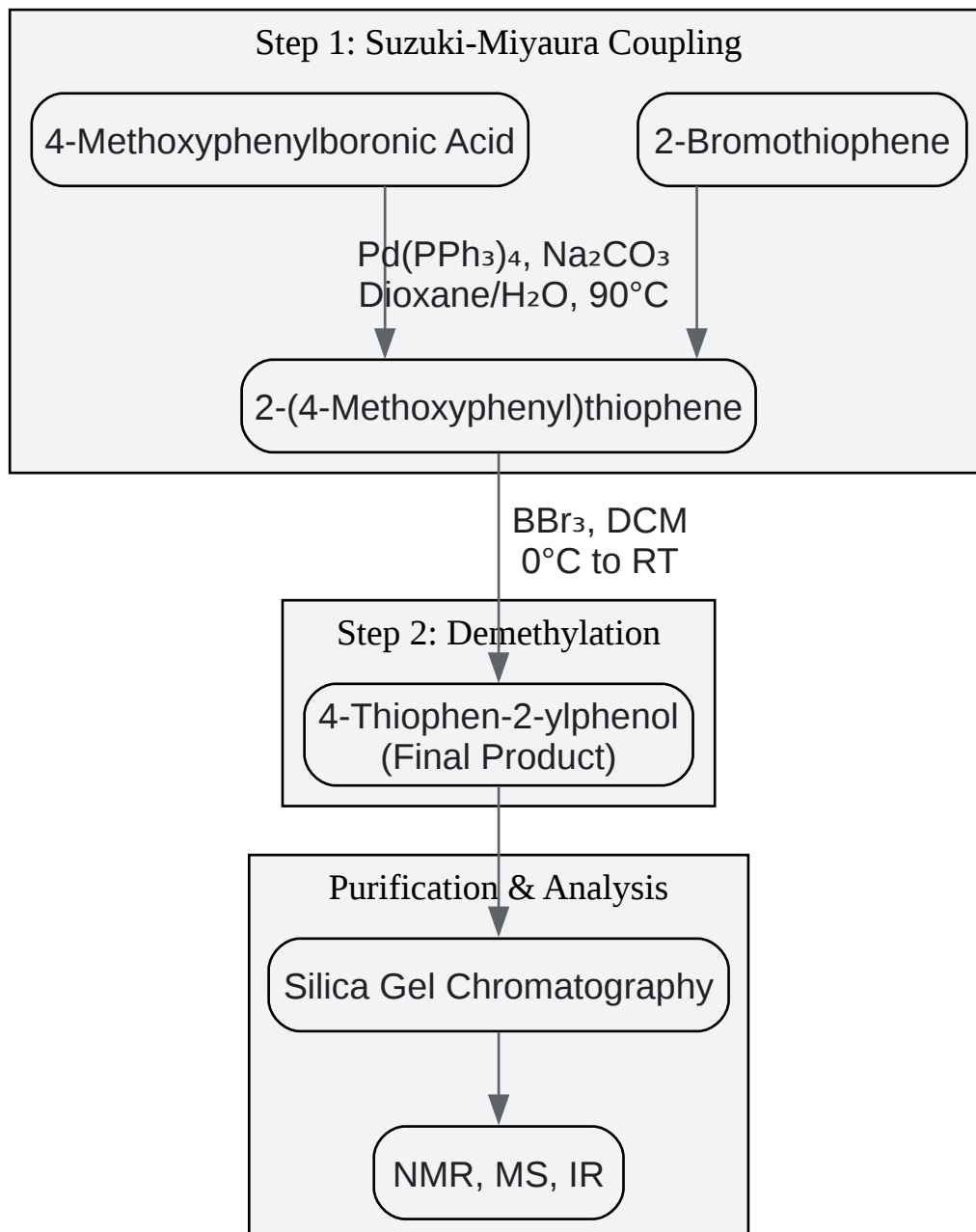
Synthesis and Characterization: A Validated Workflow

The synthesis of **4-Thiophen-2-ylphenol** is most reliably achieved via palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a preferred method due to the commercial availability of the necessary building blocks and the robustness of the reaction.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves a Suzuki coupling between a protected phenol (as a boronic acid or ester) and a halogenated thiophene. Using a protected phenol, such as 4-

methoxyphenylboronic acid, is a critical choice. This strategy prevents the acidic phenolic proton from interfering with the basic conditions of the coupling reaction and avoids potential side reactions. The subsequent demethylation step is a standard and high-yielding transformation to unmask the desired phenol. This two-step approach ensures a clean conversion and simplifies purification.



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Caption: A validated two-step workflow for the synthesis of **4-Thiophen-2-ylphenol**.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)thiophene

- To a 250 mL round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 2-bromothiophene (1.05 eq), and sodium carbonate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
- Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under the inert atmosphere.
- Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of **4-Thiophen-2-ylphenol** (Demethylation)

- Dissolve the crude 2-(4-methoxyphenyl)thiophene from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of boron tribromide (BBr_3) (1.2 eq, typically 1M in DCM) dropwise via a syringe. Caution: BBr_3 is highly corrosive and reacts violently with water.
- Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

- Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-Thiophen-2-ylphenol**.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Spectroscopic data provides a definitive fingerprint of the molecular structure.

Technique	Expected Observations
^1H NMR	A broad singlet for the phenolic -OH proton (typically δ 5.0-9.0 ppm, solvent dependent). Multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on both the phenol and thiophene rings.
^{13}C NMR	Signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be downfield (around δ 155 ppm), while the carbon at the junction of the two rings will also be distinct.
FT-IR	A broad absorption band around 3200-3500 cm^{-1} (O-H stretch). Aromatic C-H stretching just above 3000 cm^{-1} . Aromatic C=C stretching in the 1450-1600 cm^{-1} region. A C-O stretching band around 1200 cm^{-1} .
Mass Spec.	The molecular ion peak (M^+) confirming the molecular weight of 176.23. High-resolution mass spectrometry (HRMS) should confirm the elemental formula $\text{C}_{10}\text{H}_8\text{OS}$. [3]

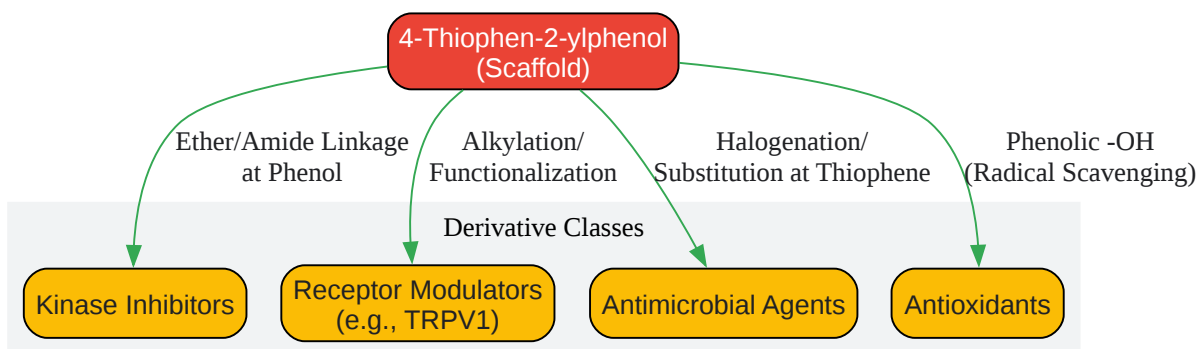
Strategic Applications in Drug Discovery

The true value of **4-Thiophen-2-ylphenol** lies in its application as a versatile scaffold.

Thiophene-containing compounds are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][9][10][11] **4-Thiophen-2-ylphenol** serves as an ideal starting point for exploring these activities through systematic structural modification.

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The phenolic hydroxyl and the C5 position of the thiophene ring are primary sites for derivatization, allowing chemists to append various functional groups to probe structure-activity relationships (SAR) and optimize ligand-target interactions. For example, novel 4-amino-2-(thio)phenol derivatives have been synthesized and identified as potent protein kinase and angiogenesis inhibitors.[12] This demonstrates the potential of the core phenol scaffold in developing targeted cancer therapies.



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- To cite this document: BenchChem. [4-Thiophen-2-ylphenol CAS number 29886-65-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587297#4-thiophen-2-ylphenol-cas-number-29886-65-5]

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